molecular formula C9H11ClN2O3S B14822715 N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14822715
M. Wt: 262.71 g/mol
InChI Key: SIAOCTXMTFSWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.716 g/mol This compound is known for its unique structural features, which include a chloro-substituted pyridine ring and a cyclopropoxy group

Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

N-(4-chloro-5-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-7-4-11-5-8(9(7)10)15-6-2-3-6/h4-6,12H,2-3H2,1H3

InChI Key

SIAOCTXMTFSWRD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1Cl)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves several steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.